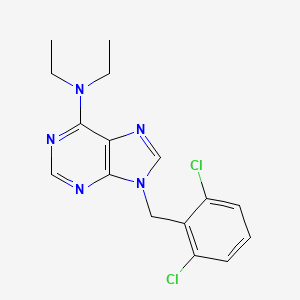![molecular formula C13H17F3N2O B5394920 N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5394920.png)
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea involves the inhibition of various enzymes and ion channels. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to bind to the active site of these proteins, thereby inhibiting their activity. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to affect the lipid bilayer of cell membranes, which can alter the function of ion channels and receptors.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to affect the function of the immune system, including the activation of T cells and the production of cytokines. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to affect the function of the nervous system, including the regulation of neurotransmitter release.
实验室实验的优点和局限性
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its high purity and specificity for various proteins and enzymes. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have low toxicity and is relatively easy to use in lab experiments. However, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has some limitations, including its cost and the need for specialized equipment to synthesize and use the compound.
未来方向
There are several future directions for N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea research, including the development of more efficient synthesis methods, the identification of new proteins and enzymes that can be targeted by N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea, and the study of the long-term effects of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea on various cell types and organisms. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has potential applications in drug development, and future research may focus on the development of new drugs based on the structure and function of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea.
合成方法
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized using various methods, including the reaction of 2-(trifluoromethyl)aniline with ethyl isocyanate followed by the reaction with 1-bromo-3-ethylpropane. Another method involves the reaction of 2-(trifluoromethyl)aniline with ethyl carbamate followed by the reaction with 1-bromo-3-ethylpropane. These methods have been reported in the literature and have been used to synthesize N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea with high purity.
科学研究应用
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase C, tyrosine kinase, and phospholipase C. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been used to study the role of various ion channels, including the calcium channel and the potassium channel. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been used to study the function of G protein-coupled receptors.
属性
IUPAC Name |
1-pentan-3-yl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-3-9(4-2)17-12(19)18-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFYYPRWAWORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)



![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5394889.png)
![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)
![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B5394925.png)
![2-(2-fluoro-5-methoxyphenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole hydrochloride](/img/structure/B5394931.png)
![2-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylphenol](/img/structure/B5394935.png)